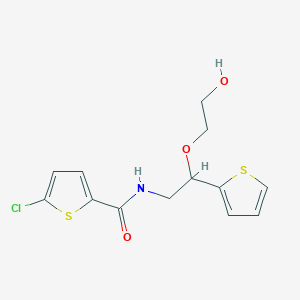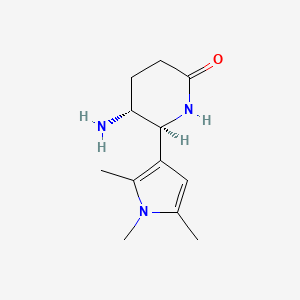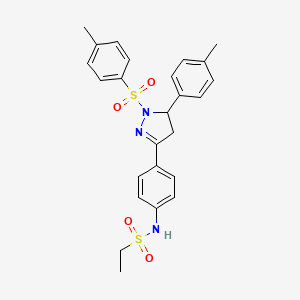
N-(4-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with similar structures, such as N-(pyridin-4-yl)pyridin-4-amine and its derivatives, have been studied for their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . Another similar compound, N-(thiazol-2-yl)benzenesulfonamides, has shown promising antibacterial activity .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction and conformational analysis . The molecular structure is further calculated by density functional theory (DFT), and the calculated data are consistent with the results of X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 4-(4-Methoxyphenethyl)-5-(p-tolyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One has been characterized by single crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods such as X-ray diffraction, DFT, and frontier molecular orbital (FMO) analysis .Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide derivatives involves complex chemical reactions aimed at incorporating various functional groups to impart desired properties. One approach involves the reaction of alkyl/aryl isothiocyanates with celecoxib, leading to compounds with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds are characterized using spectral methods to determine their structures (Ş. Küçükgüzel et al., 2013).
Anticancer and Antimicrobial Applications
Some derivatives have shown significant in vitro anticancer activity against various cancer cell lines, including liver and breast cancer cells. Their potential as anticancer agents is attributed to their ability to inhibit specific enzymes or pathways crucial for cancer cell survival. Furthermore, the antimicrobial activity of these compounds has been explored, with some derivatives demonstrating effectiveness against bacteria and fungi, suggesting their potential in treating infections (Amani M. R. Alsaedi et al., 2019).
Corrosion Inhibition
In the field of materials science, certain pyrazoline derivatives, closely related to the chemical structure of interest, have been investigated for their corrosion inhibition properties on metals in acidic environments. These studies highlight the compounds' efficacy in protecting metal surfaces from corrosion, offering insights into their potential industrial applications (H. Lgaz et al., 2018).
Selective Fluorescent Probes
Derivatives of N-(4-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide have been developed as selective fluorescent probes for biological applications. For instance, they have been used to detect reduced glutathione in aqueous media, showcasing their utility in biochemical assays and research (Sheng-Qing Wang et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[3-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-4-33(29,30)27-22-13-11-20(12-14-22)24-17-25(21-9-5-18(2)6-10-21)28(26-24)34(31,32)23-15-7-19(3)8-16-23/h5-16,25,27H,4,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQGAOCIQNNBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2743296.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B2743297.png)


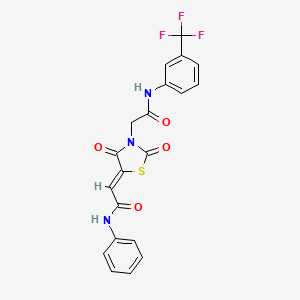
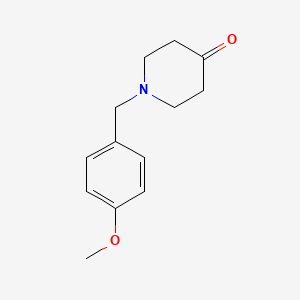

![2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride](/img/structure/B2743307.png)

![(2,6-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2743309.png)
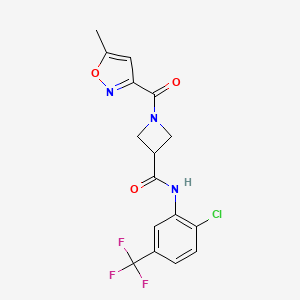
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2743313.png)
